
1-Methyl-4-piperidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-piperidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate is a complex organic compound featuring a piperidine ring, a cyclopentyl group, and an alkyne functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-piperidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-piperidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-piperidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-piperidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate involves its interaction with specific molecular targets. For instance, it may inhibit the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft . This interaction can affect various signaling pathways and result in altered neuronal activity.
Comparación Con Compuestos Similares
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: A dopamine transporter reuptake inhibitor.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
Uniqueness: 1-Methyl-4-piperidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate is unique due to its combination of a piperidine ring, a cyclopentyl group, and an alkyne functional group
Propiedades
Número CAS |
92956-70-2 |
|---|---|
Fórmula molecular |
C18H27NO3 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate |
InChI |
InChI=1S/C18H27NO3/c1-14(2)8-11-18(21,15-6-4-5-7-15)17(20)22-16-9-12-19(3)13-10-16/h15-16,21H,1,4-7,9-10,12-13H2,2-3H3 |
Clave InChI |
BMRYDVWUGRWEAY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C#CC(C1CCCC1)(C(=O)OC2CCN(CC2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12806814.png)
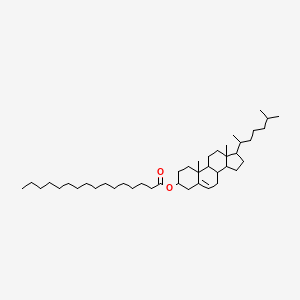
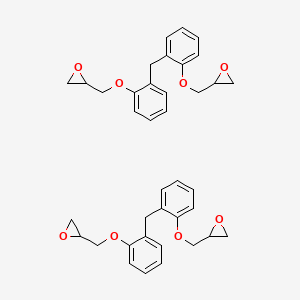

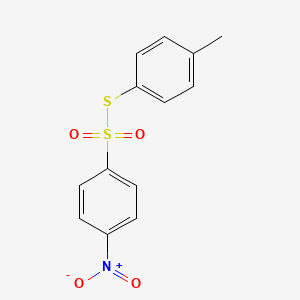
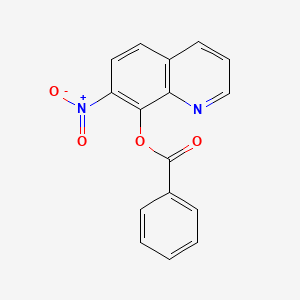
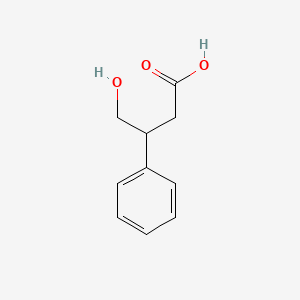
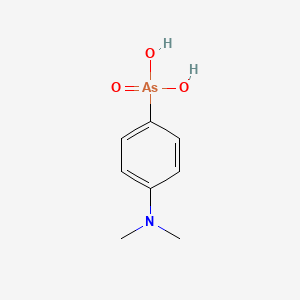
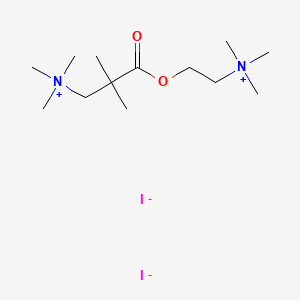

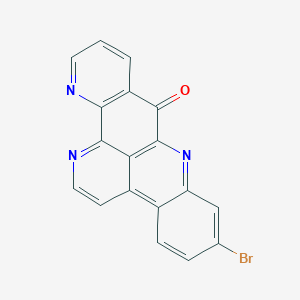

![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)

